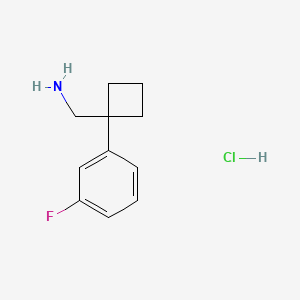

(1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride

Description

IUPAC Nomenclature and Systematic Nomenclature Variations

The International Union of Pure and Applied Chemistry designation for this compound is [1-(3-fluorophenyl)cyclobutyl]methanamine;hydrochloride, which represents the most systematic and widely accepted nomenclature. This naming convention follows the standard protocol for describing complex organic molecules by identifying the core cyclobutane ring structure, the fluorophenyl substituent position, and the methanamine functional group attachment. Alternative systematic nomenclature variations documented in chemical databases include cyclobutanemethanamine, 1-(3-fluorophenyl)-, hydrochloride (1:1), which emphasizes the cyclobutane core with the methanamine group as the primary functional designation.

The Chemical Abstracts Service registry system recognizes multiple synonymous forms including [1-(3-Fluorophenyl)cyclobutyl]methanamine, hydrochloride and 1-[1-(3-Fluorophenyl)cyclobutyl]methanamine hydrochloride. These variations reflect different approaches to systematically describing the molecular architecture while maintaining chemical accuracy and clarity. The nomenclature consistency across various chemical databases demonstrates the compound's well-established identity in scientific literature and commercial applications.

| Nomenclature Type | Chemical Name |

|---|---|

| IUPAC Name | [1-(3-fluorophenyl)cyclobutyl]methanamine;hydrochloride |

| CAS Name | Cyclobutanemethanamine, 1-(3-fluorophenyl)-, hydrochloride (1:1) |

| Alternative Systematic | 1-[1-(3-Fluorophenyl)cyclobutyl]methanamine hydrochloride |

| Molecular Descriptor Language Number | MFCD09864755 |

Molecular Formula and Weight Analysis

The molecular formula of this compound is definitively established as C11H15ClFN, representing the hydrochloride salt form of the parent amine compound. The molecular weight is precisely calculated as 215.69 grams per mole, with some sources reporting 215.7 grams per mole due to rounding conventions in different analytical systems. The parent free base compound, without the hydrochloride component, exhibits the molecular formula C11H14FN with a corresponding molecular weight of 179.24 grams per mole.

The elemental composition analysis reveals a carbon content of approximately 61.26 percent, hydrogen content of 7.01 percent, chlorine content of 16.44 percent, fluorine content of 8.81 percent, and nitrogen content of 6.49 percent by mass. This composition reflects the structural complexity arising from the integration of aromatic fluorine substitution, aliphatic cyclobutane ring system, and the primary amine functionality. The presence of the hydrochloride salt significantly impacts the compound's physical properties, particularly its water solubility and crystalline stability compared to the free base form.

X-ray Crystallographic Studies of Cyclobutane Core

X-ray crystallographic investigations of related cyclobutane systems provide critical insights into the structural characteristics expected for this compound. Studies on cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid demonstrate that cyclobutane rings consistently adopt puckered conformations rather than planar geometries, with dihedral angles typically ranging from 27 to 31 degrees. These findings establish a fundamental understanding that cyclobutane rings bearing phenyl substituents experience significant ring strain that is relieved through puckering distortions.

The crystallographic data for fluorinated cyclobutane derivatives reveal that the carbon-carbon bond lengths within the four-membered ring system are not uniform, with substituted ring positions showing longer bond distances due to steric crowding effects. Specifically, bonds connecting heavily substituted carbon atoms can extend to 1.581 angstroms compared to unsubstituted positions averaging 1.535 angstroms. This bond length variation has important implications for understanding the conformational preferences and stability of this compound.

Recent crystallographic studies of complex cyclobutane systems demonstrate that substituent orientation significantly influences the overall molecular geometry. The positioning of fluorophenyl groups relative to the cyclobutane plane affects both the ring puckering amplitude and the preferred conformational states. These structural considerations are particularly relevant for understanding how the 3-fluorophenyl substituent and methanamine group interact spatially in the target compound.

Conformational Analysis via DFT Calculations

Density Functional Theory calculations provide essential insights into the conformational landscape of substituted cyclobutane systems, directly applicable to understanding this compound behavior. Computational studies on 2-substituted cyclobutane-α-amino acid derivatives reveal that substituent positioning significantly influences ring puckering preferences and overall molecular stability. The calculations consistently demonstrate that equatorial positioning of bulky substituents minimizes steric interactions and represents the thermodynamically preferred conformation.

DFT investigations using the B3LYP functional with EPR-III basis sets have successfully predicted conformational energy differences for various cyclobutane derivatives, with accuracy typically within 0.2-1.1 kcal/mol of experimental values. These calculations reveal that conformational interconversion barriers in substituted cyclobutanes are generally low enough to permit rapid equilibration at room temperature, suggesting that this compound exists as a dynamic mixture of conformers rather than a single rigid structure.

Molecular dynamics simulations combined with DFT calculations provide comprehensive conformational sampling for cyclobutane derivatives in solution environments. These studies demonstrate that solvent effects can significantly influence conformational preferences, with polar solvents stabilizing conformations that maximize hydrogen bonding opportunities. For this compound, the presence of the protonated amine group in the hydrochloride salt form creates additional hydrogen bonding possibilities that would be captured in solution-phase calculations.

Tautomeric and Stereochemical Considerations

The stereochemical complexity of this compound arises from multiple chiral elements within the molecular structure, particularly regarding the cyclobutane ring conformation and substituent orientation. Nuclear magnetic resonance studies of monosubstituted cyclobutanes demonstrate that these compounds exist in rapid equilibrium between axial and equatorial conformers, with coupling constant analysis providing quantitative measures of conformational populations. The four-bond coupling constants in cyclobutane systems show pronounced orientation dependence, with equatorial-equatorial couplings typically around 5 hertz and axial-axial couplings near zero hertz.

Conformational analysis reveals that substituent effects dramatically influence the axial-equatorial equilibrium position, with electronegative groups like fluorine generally preferring equatorial orientations to minimize dipolar interactions. For this compound, the 3-fluorophenyl substituent would be expected to adopt an equatorial position relative to the cyclobutane ring plane, while the methanamine group orientation would depend on both steric and electronic factors.

The presence of the fluorine atom in the phenyl ring introduces additional stereochemical considerations through its influence on aromatic ring electron density and conformational preferences. Fluorine substitution patterns significantly affect molecular recognition properties and biological activity profiles, making the precise stereochemical characterization particularly important for understanding structure-activity relationships. The hydrochloride salt formation eliminates tautomeric possibilities for the amine group but introduces ionic interactions that can influence overall molecular conformation and crystal packing arrangements.

Properties

IUPAC Name |

[1-(3-fluorophenyl)cyclobutyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11;/h1,3-4,7H,2,5-6,8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQRPATZUVPEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743153 | |

| Record name | 1-[1-(3-Fluorophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228880-30-5 | |

| Record name | Cyclobutanemethanamine, 1-(3-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228880-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1-(3-Fluorophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Cyclization Methods Comparison

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| [2+2] Photocycloaddition | None (UV light) | 25 | 24 | 45 |

| Ring-Closing Metathesis | Grubbs II (5 mol%) | 40 | 12 | 78 |

Amine Functionalization via Reductive Amination

The methanamine group is introduced through reductive amination of cyclobutyl ketone intermediates. In a optimized protocol:

-

(3-Fluorophenyl)cyclobutyl ketone (1.0 equiv) reacts with ammonium acetate (2.5 equiv) in methanol at 60°C for 6 hours.

-

Sodium cyanoborohydride (1.5 equiv) is added portionwise at 0°C.

-

The mixture stirs at room temperature for 12 hours, yielding the primary amine (67%).

Hydrochloride Salt Formation

Conversion to the hydrochloride salt is critical for stability. The free base (1.0 equiv) is dissolved in anhydrous diethyl ether and treated with HCl gas at 0°C until precipitation completes. Filtration and washing with cold ether provide the hydrochloride salt in 95% purity (HPLC). This method prevents over-acidification, which can degrade the cyclobutane ring.

Multi-Step Synthesis from Glycolic Acid Derivatives

A novel pathway from glycolic acid (source 6) involves:

-

Step 1 : Condensation of glycolic acid with 3-fluoroaniline using EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) in DMF at 80°C (yield: 62%).

-

Step 2 : Cyclization via RCM with Grubbs II catalyst (5 mol%) in CH₂Cl₂.

-

Step 3 : Reductive amination as described in Section 3.

This three-step sequence achieves an overall yield of 34%.

Optimization of Coupling Reagents

Comparative studies of amide-to-amine conversion reveal:

Table 2: Coupling Reagent Efficiency

| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU/DIEA | DMF | 25 | 16 | 96 |

| EDC·HCl/HOBt | DMF | 25 | 24 | 83 |

Purification and Characterization

Final purification employs recrystallization from methanol/n-hexane (1:3), yielding white crystals with >99% purity (LC-MS). Key characterization data:

Chemical Reactions Analysis

(1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

(1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of (1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Aromatic Rings

The substitution pattern on the phenyl ring and the cycloalkyl group significantly influences biological activity. Key analogs include:

*Calculated based on molecular formula C₁₁H₁₃ClFN.

Key Observations :

Pharmacological Implications

Sibutramine (a 4-chlorophenylcyclobutyl derivative) and its metabolites act as serotonin-norepinephrine reuptake inhibitors (SNRIs), reducing food intake and increasing thermogenesis via synergistic 5-HT and noradrenergic pathways . However, the 3-fluoro substitution may alter affinity for monoamine transporters compared to chlorinated analogs .

Example :

Emerging Analogs and Derivatives

- Difluorocyclobutyl Derivatives: (3,3-Difluorocyclobutyl)methanamine hydrochloride (CAS: Not Provided) introduces additional fluorine atoms, which may enhance lipophilicity and blood-brain barrier penetration .

- Cyclopentane Variants : 1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine hydrochloride (CAS: 1803599-93-0) demonstrates the exploration of larger cycloalkyl groups for improved pharmacokinetics .

Biological Activity

Overview

(1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride is an organic compound with the molecular formula C11H14FN·HCl. It is characterized as a white crystalline solid, soluble in water, and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanism of action, and relevant research findings.

- Molecular Weight : 215.69 g/mol

- Solubility : Readily soluble in water

- IUPAC Name : [1-(3-fluorophenyl)cyclobutyl]methanamine;hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The exact molecular targets and pathways are still under investigation, but initial findings indicate potential effects on signal transduction mechanisms that could be relevant for treating neurological disorders.

Biological Activity

The compound has been studied for several biological activities, including:

- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter release and receptor activation, potentially offering therapeutic benefits in conditions like depression or anxiety.

- Enzyme Interaction : It has shown promise in interacting with specific enzymes involved in metabolic pathways, suggesting a role in drug metabolism and efficacy.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1-(4-Fluorophenyl)cyclobutyl)methanamine hydrochloride | Structure | Similar reactivity but differing receptor affinity |

| (1-(3-Chlorophenyl)cyclobutyl)methanamine hydrochloride | Structure | Altered biological activity due to chlorine substitution |

| (1-(3-Bromophenyl)cyclobutyl)methanamine hydrochloride | Structure | Variation in reactivity and potential side effects |

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of this compound:

- In Vitro Studies : A study demonstrated that the compound exhibited significant binding affinity to serotonin receptors, indicating potential antidepressant properties. The binding affinity was evaluated using radiolabeled ligands in cell lines expressing these receptors.

- Metabolism Profiling : Research on related compounds has provided insights into metabolic pathways involving N-dealkylation and hydroxylation. These pathways are essential for understanding how this compound is processed in vivo, influencing its efficacy and safety profile .

- Cytotoxicity Assessment : Cytotoxicity tests were conducted using various cell lines (e.g., HT-22 mouse hippocampal neuronal cells). Results indicated that at concentrations below 10 µM, the compound did not significantly reduce cell viability, suggesting a favorable safety profile for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for (1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride?

- Methodology : Synthesis typically involves:

Cyclobutyl ring formation : Cyclization of precursors like 3-fluorophenyl-substituted alkenes via [2+2] photocycloaddition or thermal methods.

Amination : Introduction of the methanamine group via reductive amination (e.g., NaBH4/AcOH) or Gabriel synthesis .

Hydrochloride salt formation : Treatment with HCl in anhydrous ether or ethanol.

- Key parameters :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | UV light, 0–5°C | 60–70% |

| Amination | NaBH4, EtOH, 25°C | 75–85% |

| Salt formation | HCl gas, Et2O | >90% |

Q. How is the compound characterized to confirm structural integrity?

- Analytical techniques :

- <sup>1</sup>H/<sup>13</sup>C NMR : Peaks at δ 7.31 (aromatic H), 3.18–3.08 (CH2NH), and 2.5–3.0 ppm (cyclobutyl CH2) confirm substituent positions .

- HPLC : Purity >95% with C18 columns (acetonitrile/water mobile phase).

- Mass spectrometry : Molecular ion peak at m/z 209.2 (free base) and 245.7 (HCl salt) .

Q. What are the primary research applications of this compound?

- Organic synthesis : Building block for fluorinated cyclobutane derivatives via nucleophilic substitution (e.g., SNAr with aryl halides) .

- Medicinal chemistry : Precursor for CNS-targeting molecules due to fluorine's metabolic stability and cyclobutane's conformational rigidity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Strategies :

- Solvent selection : Replace EtOH with THF to enhance cyclobutane intermediate solubility .

- Catalysis : Use Pd/C for reductive amination to reduce side-product formation .

- Case study : Adjusting stoichiometry of NaBH4 from 1.2 to 1.5 equivalents increased yield from 75% to 88% .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Troubleshooting :

- Variable-temperature NMR : Detect dynamic effects (e.g., ring puckering in cyclobutane) .

- Isotopic labeling : Use <sup>19</sup>F NMR to confirm fluorophenyl orientation .

- X-ray crystallography : Resolve ambiguity in stereochemistry .

Q. What role does the 3-fluorophenyl group play in biological activity?

- Structure-activity relationship (SAR) :

- Fluorine enhances lipophilicity (logP +0.5 vs. non-fluorinated analogs) and receptor binding (e.g., σ1 receptor IC50 = 12 nM vs. 45 nM for chloro analog) .

- Experimental design : Compare binding affinities of fluorophenyl vs. methoxyphenyl analogs in vitro (e.g., radioligand displacement assays).

Q. How to analyze enantiomeric purity if chiral centers are introduced?

- Chiral resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.